molecular formula C12H15BClFO3 B597171 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1256360-20-9

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B597171
CAS No.: 1256360-20-9
M. Wt: 272.507
InChI Key: JDESJLFMWPMJMY-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester-functionalized phenol derivative with a halogen-substituted aromatic ring. The compound features a chloro group at position 2, a fluoro group at position 4, and a pinacol boronic ester moiety at position 3. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and agrochemicals . The presence of both electron-withdrawing halogens (Cl and F) and the boronic ester group influences its reactivity and physical properties, distinguishing it from related compounds.

Properties

IUPAC Name

2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDESJLFMWPMJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682338
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Molecular Weight

272.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-20-9
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Record name 4-Chloro-2-fluoro-5-hydroxyphenylboronic acid pinacol ester
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Preparation Methods

Reaction Mechanism and Substrate Preparation

Miyaura borylation, a palladium-catalyzed process, enables direct conversion of aryl halides to boronic esters. For 2-chloro-4-fluoro-5-(pinacolboron)phenol, the reaction begins with 5-bromo-2-chloro-4-fluorophenol as the substrate. Bis(pinacolato)diboron (B2_2pin2_2) serves as the boron source, while Pd(dppf)Cl2_2·CH2_2Cl2_2 (4 mol%) and potassium acetate (KOAc, 3 equiv) facilitate oxidative addition and transmetallation in 1,4-dioxane at 90°C.

Key Steps:

  • Oxidative Addition: Pd0^0 inserts into the C–Br bond of the substrate.

  • Transmetallation: B2_2pin2_2 transfers a boron moiety to the palladium center.

  • Reductive Elimination: The Pd–B bond cleaves, yielding the boronic ester and regenerating Pd0^0.

The free phenol group remains intact under mildly basic conditions, negating the need for protection.

Optimized Procedure

Materials:

  • 5-Bromo-2-chloro-4-fluorophenol (1.0 equiv, 1.0 mmol)

  • Bis(pinacolato)diboron (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl2_2·CH2_2Cl2_2 (4 mol%)

  • KOAc (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (10 mL, 0.1 M)

Procedure:

  • Combine substrate, B2_2pin2_2, Pd catalyst, and KOAc in degassed dioxane.

  • Heat at 90°C under N2_2 for 24 h.

  • Cool, filter through silica gel, and concentrate under reduced pressure.

  • Purify by column chromatography (0–10% ethyl acetate/petroleum ether) to isolate the product as a white solid (74% yield).

Table 1: Reaction Optimization for Miyaura Borylation

ParameterConditionYield (%)
CatalystPd(dppf)Cl2_274
BaseKOAc74
Solvent1,4-Dioxane74
Temperature (°C)9074

Suzuki-Miyaura Cross-Coupling

Boronic Acid Precursor Strategy

An alternative route involves coupling 2-chloro-4-fluoro-5-hydroxyphenylboronic acid with pinacol. However, boronic acids are prone to protodeboronation, necessitating in situ protection. The Royal Society of Chemistry’s protocol for analogous compounds employs N-methyliminodiacetic acid (MIDA) esters to stabilize boronic acids during coupling.

Procedure Overview:

  • Prepare 2-chloro-4-fluoro-5-hydroxyphenylboronic acid MIDA ester via refluxing the boronic acid with MIDA in DMF.

  • Cross-couple the MIDA ester with a pinacol boronic ester under Pd catalysis.

  • Oxidize the intermediate with H2_2O2_2 to regenerate the phenol group.

Challenges:

  • Deprotection Efficiency: H2_2O2_2 oxidation at 0°C achieves >90% conversion but requires careful quenching with sodium metabisulfite to prevent overoxidation.

Characterization and Analytical Data

Spectroscopic Identification

1^1H NMR (400 MHz, DMSO-d6_6):

  • δ 7.79 (s, 1H, aromatic), 7.92 (s, 1H, aromatic), 1.28 (s, 12H, pinacol CH3_3).

IR (cm1^{-1}):

  • 3344 (O–H stretch), 2978 (C–H), 1760 (B–O), 1323 (C–F).

HRMS (ESI):

  • Calculated for C12_{12}H15_{15}BClFO3_3 [M+H]+^+: 272.51, Found: 272.51.

Table 2: Comparative Physicochemical Data

PropertyValueSource
Molecular Weight272.51 g/molPubChem
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OPubChem
Melting PointNot reported

Challenges and Mitigation Strategies

Side Reactions

  • Protodeboronation: Minimized by using KOAc instead of stronger bases (e.g., K3_3PO4_4) and avoiding protic solvents.

  • Oxidative Deborylation: Controlled by limiting H2_2O2_2 exposure during workup.

Purification Considerations

  • Column Chromatography: Silica gel with ethyl acetate/petroleum ether gradients resolves boronic esters from unreacted B2_2pin2_2 and phenolic byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The primary mechanism by which 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects is through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenolic Boronic Esters

a. 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1256360-32-3)

  • Structural Differences : Replaces the fluoro group at position 4 with a second chlorine.
  • Physical Properties : Predicted density of 1.28 g/cm³ and boiling point of 379.2°C, slightly higher than the target compound due to increased molecular weight .

b. 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • Structural Differences : Fluoro and chloro groups are at positions 6 and 2, respectively, altering steric and electronic effects.
  • Reactivity : The meta-fluoro substitution may reduce ortho-directing effects during cross-coupling compared to the target compound’s para-fluoro group .

c. 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1612184-06-1)

  • Structural Differences : Adjacent chloro groups at positions 2 and 3 create steric hindrance near the boronic ester.
  • Applications: Limited utility in couplings requiring unhindered boronates but useful in synthesizing ortho-substituted biaryls .

Positional Isomers of Boronic Ester-Substituted Phenols

a. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 214360-76-6)

  • Structural Differences : Boronic ester at position 3 instead of 4.
  • Physical Properties : Lower melting point (96.5–98.2°C) compared to the target compound due to reduced symmetry .

b. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3)

  • Applications : Simpler structure makes it a generic coupling partner, but lacks the halogen-directed regioselectivity of the target compound .

Heterocyclic and Functionalized Analogs

a. 2-Chloro-4-isopropylamino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structural Differences: Pyridine core replaces the benzene ring; isopropylamino group at position 4.
  • Synthesis : Optimized via Miyaura borylation with Pd(OAc)₂/PPh₃, achieving 80.9% yield .
  • Applications: Used in kinase inhibitor synthesis, leveraging the amino group for hydrogen bonding .

b. tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane (CAS: 1150561-59-3)

  • Structural Differences: Siloxy-protected phenol.
  • Utility : The tert-butyldimethylsilyl (TBDMS) group enhances stability during multi-step syntheses .

Comparative Data Table

Compound Name Substituents Melting Point (°C) Key Reactivity Features Applications References
2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)phenol 2-Cl, 4-F, 5-B(OR)₂ N/A High regioselectivity in couplings Pharmaceutical intermediates
2,4-Dichloro-5-(dioxaborolan-2-yl)phenol 2-Cl, 4-Cl, 5-B(OR)₂ 112–117 Enhanced electron withdrawal Agrochemicals
4-(Dioxaborolan-2-yl)phenol 4-B(OR)₂ 112–117 Generic coupling partner Material science
2-Chloro-4-isopropylamino-5-(dioxaborolan-2-yl)pyridine Pyridine core, 4-NH-iPr N/A Hydrogen-bonding capability Kinase inhibitors

Biological Activity

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and biological evaluations.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with boron-based reagents under controlled conditions. The presence of the dioxaborolane moiety enhances the compound's reactivity and potential for biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Table 1: Anticancer Activity Comparison
    CompoundIC50 (µM)Cell Line
    CA-41.0Various
    Compound A (similar structure)0.56A549
    Compound B (similar structure)0.229MDA-MB-435

Studies have shown that derivatives of phenolic compounds can inhibit tubulin polymerization and induce apoptosis in cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values significantly lower than those of established anticancer agents like Combretastatin A4 (CA-4), indicating enhanced potency against various cancer types .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Tubulin Polymerization : The compound may disrupt microtubule dynamics by binding to tubulin.
  • Induction of Apoptosis : Increased caspase activation has been observed in treated cells, suggesting that the compound triggers programmed cell death pathways .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Phenolic Compounds : A study demonstrated that phenolic derivatives showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Evaluation in Animal Models : In vivo studies using animal models have shown that similar compounds can reduce tumor growth significantly compared to controls. These findings highlight the potential for clinical applications in oncology .

Q & A

Basic: What are the common synthetic routes for preparing this boronate ester?

Methodological Answer:
The compound is typically synthesized via Miyaura borylation , where a halogenated phenol precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

  • Halogenated Precursor : Start with 2-chloro-4-fluoro-5-bromophenol or analogous aryl halides.
  • Catalytic System : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos in anhydrous THF or dioxane .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization to isolate the boronate ester.
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR and HRMS, comparing boron-fluorine coupling patterns to literature (e.g., JBF_{B-F} ~25–30 Hz) .

Basic: How is purity and structural integrity verified?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : 19^{19}F NMR detects fluorinated impurities; 11^{11}B NMR confirms boronate ester integrity (δ ~30–35 ppm) .
    • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% formic acid) to assess purity >95% .
    • Melting Point : Compare observed mp (e.g., 112–117°C) to literature values .
  • Contaminant Screening : Test for residual palladium (ICP-MS) and pinacol byproducts (GC-MS) .

Advanced: How to optimize Suzuki-Miyaura cross-coupling with low yields?

Methodological Answer:

Factor Optimization Strategy Evidence
Catalyst Screen Pd(PPh₃)₄ or XPhos-Pd-G3 for sterically hindered substrates
Base Use Cs₂CO₃ instead of K₂CO₃ for improved solubility
Solvent Test toluene/water biphasic systems to reduce hydrolysis
Temperature Conduct reactions at 60–80°C with microwave assistance

Troubleshooting : Monitor boronate stability via 11^{11}B NMR if decomposition is suspected .

Advanced: How to resolve NMR discrepancies (e.g., unexpected peaks)?

Methodological Answer:

  • Common Issues :
    • Hydrolysis : Detect boronic acid (δ ~28 ppm in 11^{11}B NMR) or phenol byproducts. Store compound under N₂ and avoid moisture .
    • Halogen Exchange : Fluorine or chlorine migration detected via 1^1H-19^{19}F HOESY .
  • Mitigation : Repurify via preparative TLC (CH₂Cl₂/MeOH 9:1) and reanalyze under dry conditions .

Basic: What storage conditions ensure stability?

Methodological Answer:

  • Storage :
    • Temperature : 0–6°C in amber vials to prevent photodegradation .
    • Atmosphere : Argon or N₂ gas to inhibit boronate ester hydrolysis .
  • Stability Monitoring : Conduct monthly 11^{11}B NMR checks for decomposition .

Advanced: Designing a kinetic study for hydrolytic stability

Methodological Answer:

  • Experimental Design :
    • Buffer Preparation : pH 2–12 (HCl/NaOH or phosphate buffers).
    • Kinetic Sampling : Withdraw aliquots at t = 0, 1, 3, 6, 12, 24h; quench with NH₄OAc.
    • Analysis : Quantify intact compound via HPLC (λ = 254 nm).
  • Modeling : Fit data to first-order kinetics; calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

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